

Physical and chemical properties of Oxypalmatine powder.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxypalmatine

Cat. No.: B10831658

[Get Quote](#)

Oxypalmatine Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine alkaloid isolated from medicinal plants such as *Phellodendron amurense*, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of **Oxypalmatine** powder. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of its structural characteristics, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates a key signaling pathway influenced by **Oxypalmatine**, providing a foundation for further mechanistic studies.

Physicochemical Properties

Oxypalmatine presents as a light yellow to yellow solid powder. A summary of its key physical and chemical properties is presented in the tables below. While some specific quantitative data such as a precise melting point and aqueous solubility are not readily available in publicly

accessible literature, the provided information is based on data from various chemical suppliers and scientific publications.

Table 1: General and Chemical Properties of Oxypalmatine

Property	Value	Source
Chemical Name	2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one	[1]
Synonyms	8-Oxopalmatine	[2]
CAS Number	19716-59-7	[1]
Molecular Formula	C ₂₁ H ₂₁ NO ₅	[1]
Molecular Weight	367.40 g/mol	[1]
Appearance	Light yellow to yellow solid	N/A
SMILES	<chem>COC1=C(OC)C=C2C(C=C3C4=CC(OC)=C(OC)C=C4CCN3C2=O)=C1</chem>	[1]
Natural Source	Phellodendron amurense (Amur Cork Tree)	[2]

Table 2: Solubility Profile of Oxypalmatine

Solvent	Solubility	Notes
DMSO	30 mg/mL (81.66 mM)	Sonication may be required for complete dissolution.
Water	Not readily available	Expected to be poorly soluble based on its chemical structure.
Ethanol	Not readily available	-
Methanol	Not readily available	-

Table 3: Stability and Storage of Oxypalmatine Powder

Condition	Stability	Recommendations
Powder (Short-term)	Stable at room temperature for shipping.	Store at -20°C for long-term preservation.
Powder (Long-term)	Stable for up to 3 years at -20°C.	Protect from light and moisture.
In Solvent (-20°C)	Stable for up to 1 month.	Use freshly prepared solutions whenever possible.
In Solvent (-80°C)	Stable for up to 1 year.	Aliquot to avoid repeated freeze-thaw cycles.

Synthesis and Purification

A novel, three-step synthesis of **Oxypalmatine** has been reported. The process involves the lithiated cycloaddition of benzonitrile and toluamide intermediates to yield a 3-arylisoquinolinone. A subsequent internal SN2 reaction then produces the 8-oxoprotoberberine core structure of **Oxypalmatine**.

Purification of **Oxypalmatine** from its natural source or synthetic preparations typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative-scale purification, yielding high-purity material suitable for research and development.

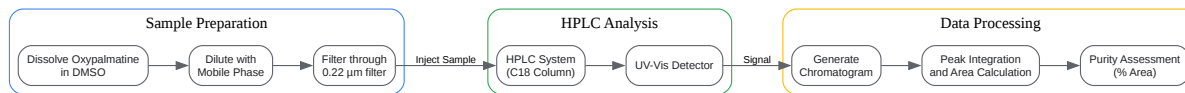
Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization and analysis of **Oxypalmatine** powder.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of an **Oxypalmatine** powder sample.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase could consist of:
 - Solvent A: 0.1% Formic acid in water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B (linear gradient)
 - 25-30 min: 90% B
 - 30-35 min: 90-10% B (linear gradient)
 - 35-40 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Based on the UV-Vis spectrum of **Oxypalmatine**, a wavelength between 254 nm and 280 nm is typically suitable for detection.
- Injection Volume: 10 μ L
- Sample Preparation: Prepare a stock solution of **Oxypalmatine** in DMSO (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable concentration (e.g., 50 μ g/mL). Filter the sample through a 0.22 μ m syringe filter before injection.
- Data Analysis: The purity of the sample is determined by calculating the peak area of **Oxypalmatine** as a percentage of the total peak area of all detected components.



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the HPLC-based purity assessment of **Oxypalmitine** powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of **Oxypalmitine**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) is a suitable solvent due to the good solubility of **Oxypalmitine**.
- Sample Preparation: Dissolve approximately 5-10 mg of **Oxypalmitine** powder in 0.5-0.7 mL of DMSO- d_6 .
- Experiments:
 - ^1H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are compared with published data or predicted spectra to confirm the identity and

structure of **Oxypalmatine**.

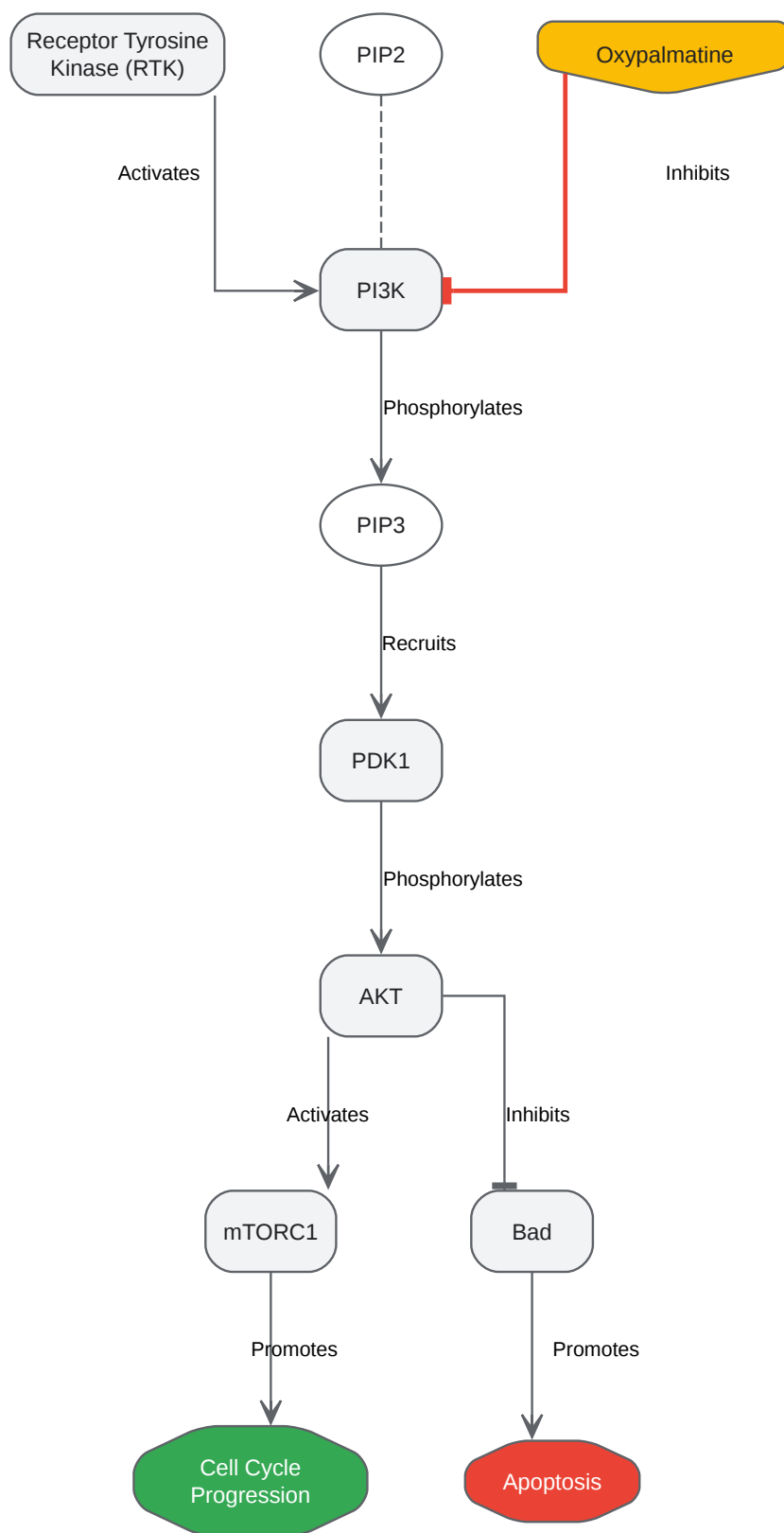
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the exact mass of the **Oxypalmatine** molecule, further confirming its identity.

- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Sample Preparation:** Prepare a dilute solution of **Oxypalmatine** in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote ionization.
- **Analysis Mode:** Positive ion mode is typically used for the analysis of alkaloids like **Oxypalmatine**.
- **Data Analysis:** The mass spectrum will show a prominent peak corresponding to the protonated molecule $[M+H]^+$. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of **Oxypalmatine** ($C_{21}H_{22}NO_5^+$) to confirm its elemental composition.

Biological Activity and Signaling Pathways

Oxypalmatine has been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism of action that has been identified is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.



[Click to download full resolution via product page](#)

Figure 2: The inhibitory effect of **Oxypalmatine** on the PI3K/AKT signaling pathway.

The inhibition of the PI3K/AKT pathway by **Oxypalmatine** leads to downstream effects such as the suppression of cell cycle progression and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Conclusion

Oxypalmatine is a promising natural product with well-defined chemical characteristics and significant biological activities. This guide has summarized the available data on its physical and chemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its inhibitory action on the PI3K/AKT signaling pathway provides a strong rationale for its continued exploration in the context of cancer and other diseases characterized by aberrant cell signaling. Further research is warranted to fully characterize its physicochemical properties, such as its aqueous solubility and pKa, which are critical for formulation development and understanding its pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxypalmatine | Apoptosis | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Physical and chemical properties of Oxypalmatine powder.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831658#physical-and-chemical-properties-of-oxypalmatine-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com